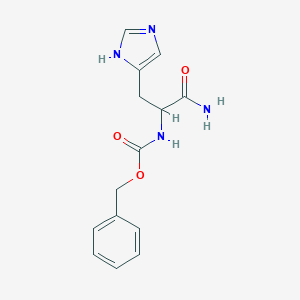

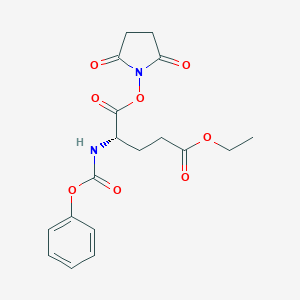

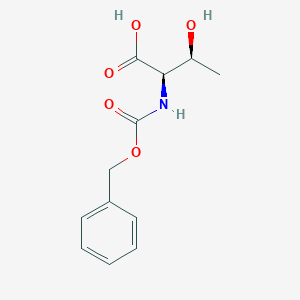

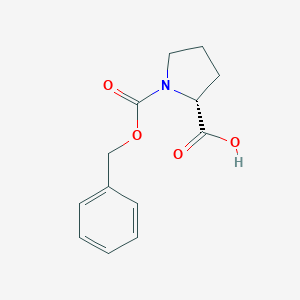

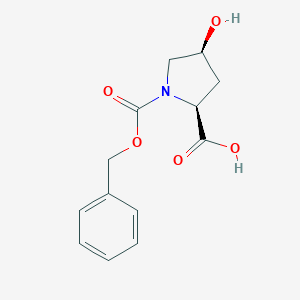

(2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Overview

Description

“(2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C14H17NO5 . The compound is an oil in its physical form .

Molecular Structure Analysis

The molecular weight of “(2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid” is 279.29 . The InChI code for this compound is 1S/C14H17NO5/c1-19-11-7-12 (13 (16)17)15 (8-11)14 (18)20-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3, (H,16,17)/t11-,12-/m1/s1 .

Physical And Chemical Properties Analysis

“(2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid” has a predicted boiling point of 451.2±45.0 °C and a predicted density of 1.30±0.1 g/cm3 . The compound has a pKa value of 3.73±0.40 .

Scientific Research Applications

Synthesis and Structural Analysis

One area of research involves the synthesis and structural analysis of related compounds. For example, the synthesis of (2R/2S,4R)-2-aryl-thiazolidine-4-carboxylic acids involves a nucleophilic addition reaction, offering insights into stereochemistry and reaction mechanisms (Jagtap et al., 2016). Similarly, studies on benzazepine derivatives and their pathways leading to benzazepine carboxylic acid contribute to understanding hydrogen-bonded assembly across different dimensions (Guerrero et al., 2014).

Molecular Modeling and Selectivity

Molecular modeling and selectivity studies of compounds derived from hydroxyproline, including the synthesis of (2S,4R)-hydroxypyrrolidine-1-carboxylic acid derivatives, reveal their potential as selective ligands for specific receptors. This research is pivotal for the development of pharmacological tools (Tueckmantel et al., 1997).

Biological Activities and Pharmaceutical Applications

Research into the biological activities of related compounds has led to significant findings, such as the evaluation of novel 2-hydroxypyrrolobenzodiazepine-5,11-dione analogues as potent angiotensin-converting enzyme (ACE) inhibitors, showcasing their potential in hypertension treatment (Addla et al., 2013). Additionally, the exploration of GABA-uptake inhibitors derived from proline and pyrrolidine-2-acetic acid derivatives highlights the compound's relevance in neurological research (Zhao et al., 2005).

Safety and Hazards

Mechanism of Action

Mode of Action

The compound is involved in a multi-enzymatic cascade reaction for the synthesis of trans-3-hydroxy-L-proline from L-arginine . .

Biochemical Pathways

Z-D-CIS-HYP-OH is involved in the biochemical pathway that synthesizes trans-3-hydroxy-L-proline from L-arginine . This pathway involves the enzymes L-arginine 3-hydroxylase, arginase, and ornithine cyclodeaminase

Result of Action

It is known that the compound is involved in the synthesis of trans-3-hydroxy-L-proline from L-arginine

properties

IUPAC Name |

(2R,4R)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVCWLBEARZMAH-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.